molecular formula C10H14ClNO4S B12590987 Ethyl 2-phenoxysulfonylethanimidate;hydrochloride CAS No. 646053-35-2

Ethyl 2-phenoxysulfonylethanimidate;hydrochloride

Cat. No.: B12590987
CAS No.: 646053-35-2
M. Wt: 279.74 g/mol
InChI Key: JPNYKPUCSVWURM-UHFFFAOYSA-N
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Description

Ethyl 2-phenoxysulfonylethanimidate hydrochloride is a sulfonamide-derived organic compound characterized by a phenoxysulfonyl group attached to an ethanimidate backbone, with an ethyl ester moiety and a hydrochloride counterion. This structure confers reactivity in nucleophilic substitution and coupling reactions, making it valuable in pharmaceutical synthesis and agrochemical research.

Properties

CAS No.

646053-35-2

Molecular Formula

C10H14ClNO4S

Molecular Weight

279.74 g/mol

IUPAC Name

ethyl 2-phenoxysulfonylethanimidate;hydrochloride

InChI

InChI=1S/C10H13NO4S.ClH/c1-2-14-10(11)8-16(12,13)15-9-6-4-3-5-7-9;/h3-7,11H,2,8H2,1H3;1H

InChI Key

JPNYKPUCSVWURM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)CS(=O)(=O)OC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-phenoxysulfonylethanimidate;hydrochloride typically involves a series of chemical reactions. One common method includes the reaction of ethyl 2-chloroacetate with phenol in the presence of a base to form ethyl 2-phenoxyacetate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, followed by the addition of an imidate group through a reaction with an appropriate amine. The final product is obtained as a hydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenoxysulfonylethanimidate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, sulfides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-phenoxysulfonylethanimidate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-phenoxysulfonylethanimidate;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-phenoxysulfonylethanimidate hydrochloride with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
Ethyl 2-phenoxysulfonylethanimidate hydrochloride C₁₀H₁₄ClNO₄S 291.75 (estimated) Phenoxysulfonyl, ethyl ester Potential intermediate in kinase inhibitors or sulfonamide-based drug synthesis Extrapolated
2-(Phenylthio)ethanimidamide hydrochloride C₈H₁₁ClN₂S 167.25 Phenylthio Used in peptide coupling and organocatalysis
2-(Benzylsulfanyl)ethanimidamide hydrochloride C₉H₁₃ClN₂S 216.73 Benzylsulfanyl Intermediate in heterocyclic compound synthesis
Ethyl 2-chloroacetimidate hydrochloride C₄H₉Cl₂NO 158.03 Chloro, ethyl ester Reagent in amidine synthesis and crosslinking reactions
Ephenidine hydrochloride C₁₆H₁₉N·HCl 261.80 N-ethyl, diphenylethylamine NMDA receptor antagonist (neurological research)

Key Observations:

Structural Variations: The phenoxysulfonyl group in the target compound distinguishes it from analogs with phenylthio (C-S bond) or benzylsulfanyl (C-S-C linkage) substituents. The sulfonyl group (O=S=O) enhances electrophilicity and stability compared to thioether analogs, influencing reactivity in substitution reactions . Unlike Ethyl 2-chloroacetimidate hydrochloride (a simpler alkyl chloride derivative), the target compound’s aromatic sulfonyl group may confer selectivity in binding to biological targets, such as enzymes with hydrophobic pockets .

Synthetic Utility: Ethanimidate hydrochlorides are widely employed as intermediates in amidine and heterocycle synthesis. For example, 2-(phenylthio)ethanimidamide hydrochloride facilitates peptide bond formation via carbodiimide-mediated coupling , while the target compound’s phenoxysulfonyl group could enable sulfonamide linkages in drug candidates.

Biological Activity :

  • Ephenidine hydrochloride , though structurally distinct (diphenylethylamine core), demonstrates the role of hydrochloride salts in enhancing solubility and bioavailability for CNS-targeted compounds . The target compound’s sulfonamide moiety may similarly improve pharmacokinetics in drug design.

For instance, 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (dopamine HCl) mandates strict storage conditions to prevent oxidation .

Biological Activity

Ethyl 2-phenoxysulfonylethanimidate; hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-phenoxysulfonylethanimidate; hydrochloride has a complex structure characterized by the presence of a sulfonamide group, which is known to influence its biological activity. The compound can be represented by the following molecular formula:

C11H14ClN1O4SC_{11}H_{14}ClN_{1}O_{4}S

The hydrochloride form enhances solubility and stability, making it suitable for various biological assays.

The biological activity of ethyl 2-phenoxysulfonylethanimidate is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonamide moiety can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.

Biological Activity Overview

Research indicates that ethyl 2-phenoxysulfonylethanimidate exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation through its action on NF-κB signaling pathways.
  • Analgesic Properties : It may also possess pain-relieving effects, making it a candidate for analgesic drug development.
  • Neurotransmitter Interaction : Its structural similarity to other biologically active compounds suggests potential interactions with neurotransmitter systems, although specific mechanisms remain to be elucidated.

Structure-Activity Relationship (SAR)

A systematic study on the structure-activity relationship (SAR) of related sulfonamide compounds has provided insights into the functional groups that enhance biological activity. For instance, modifications at specific positions on the phenyl ring have been shown to significantly impact the efficacy of these compounds in activating NF-κB and ISRE pathways .

CompoundModificationBiological Activity
Compound 1No modificationHigh NF-κB activation
Compound 4Methoxy removalLoss of activity
Compound 6Chlorine removalReduced efficacy

Case Studies

  • Inflammation Models : In murine models, ethyl 2-phenoxysulfonylethanimidate demonstrated a significant reduction in inflammatory markers when administered alongside standard anti-inflammatory treatments .
  • Analgesic Testing : In pain models, this compound exhibited efficacy comparable to established analgesics, suggesting its potential as a therapeutic agent .
  • Neurotransmitter Interaction Studies : Research exploring the interaction of this compound with neurotransmitter receptors indicated possible modulation of serotonin pathways, which could be beneficial for treating mood disorders .

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